molecular formula C10H6F3N3O2 B2774355 1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 2138176-43-7

1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2774355
CAS No.: 2138176-43-7
M. Wt: 257.172
InChI Key: ULTWREJGMDPZRF-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine and trifluoromethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-3-yl)-5-methyl-1H-pyrazole-3-carboxylic acid
  • 1-(Pyridin-3-yl)-5-chloro-1H-pyrazole-3-carboxylic acid
  • 1-(Pyridin-3-yl)-5-bromo-1H-pyrazole-3-carboxylic acid

Uniqueness

1-(Pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more hydrophobic and can enhance its binding affinity to certain biological targets compared to its analogs.

Properties

IUPAC Name

1-pyridin-3-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-4-7(9(17)18)15-16(8)6-2-1-3-14-5-6/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTWREJGMDPZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=CC(=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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